molecular formula C6H7ClN2 B1288326 5-Chloro-2-methylpyridin-3-amine CAS No. 89639-36-1

5-Chloro-2-methylpyridin-3-amine

Cat. No. B1288326
CAS RN: 89639-36-1
M. Wt: 142.58 g/mol
InChI Key: ZZVRTFCAHUHTDJ-UHFFFAOYSA-N
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Description

  • Appearance : Crystalline powder, varying from white to yellow to brown .

Physical And Chemical Properties Analysis

  • Purity : Typically available at 95% purity .

Scientific Research Applications

Kinase Inhibition

5-Chloro-2-methylpyridin-3-amine: is a key intermediate in the synthesis of pexidartinib , a drug used for the treatment of tenosynovial giant cell tumor (TGCT). Pexidartinib acts by inhibiting receptor tyrosine kinases like CSF-1R, c-Kit, and Flt-3 . The compound’s role in the formation of pexidartinib highlights its importance in pharmaceutical applications, particularly in targeted cancer therapies.

Crystal Structure Analysis

The compound is utilized in crystallography to determine the crystal structure of pharmaceuticals. For instance, the dihydrochloride salt of pexidartinib, which includes 5-Chloro-2-methylpyridin-3-amine , has been analyzed to understand its complex H-bonded framework structure . This information is crucial for optimizing synthetic procedures and enhancing drug efficacy.

Suzuki Cross-Coupling Reactions

In organic chemistry, 5-Chloro-2-methylpyridin-3-amine is used in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives . These derivatives have potential applications in medicinal chemistry, such as chiral dopants for liquid crystals and other biological activities.

Quantum Mechanical Investigations

The compound serves as a precursor for derivatives that are subjects of quantum mechanical studies. Density functional theory (DFT) is applied to analyze the reactivity indices, molecular electrostatic potential, and dipole measurements of these derivatives . Such studies can predict reaction pathways and assess the compounds’ potential as pharmaceuticals.

Biological Activity Studies

Derivatives of 5-Chloro-2-methylpyridin-3-amine are evaluated for various biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities . These studies contribute to the discovery of new drugs and therapeutic agents.

Synthesis of Lumacaftor Intermediate

The compound is also a key intermediate in the synthesis of lumacaftor , a medication used in the treatment of cystic fibrosis. An improved synthesis method for 6-chloro-5-methylpyridin-2-amine , which avoids the use of peroxide, has been developed starting from 5-Chloro-2-methylpyridin-3-amine .

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

5-chloro-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVRTFCAHUHTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595854
Record name 5-Chloro-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylpyridin-3-amine

CAS RN

89639-36-1
Record name 5-Chloro-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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